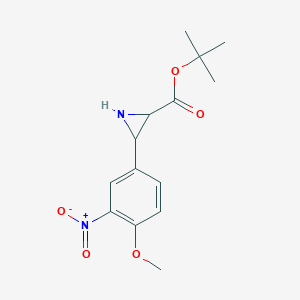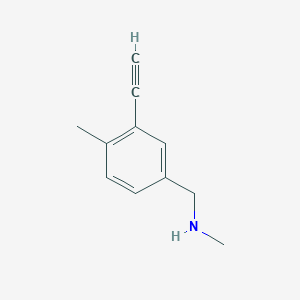
2-Amino-2-deoxy-L-arabinose hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-deoxy-L-arabinose hydrochloride is a pharmacological compound known for its antitumor and immunomodulatory properties. It is a monosaccharide derivative with the molecular formula C5H11NO4.HCl and a molecular weight of 185.61 g/mol. This compound has gained attention due to its potential therapeutic applications, particularly in oncology and immunotherapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-deoxy-L-arabinose hydrochloride typically involves the chemical modification of L-arabinose. One common method includes the reduction of L-arabinose to L-arabinitol, followed by selective oxidation to yield 2-Amino-2-deoxy-L-arabinose. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may utilize microbial and enzymatic strategies. These methods offer advantages over traditional chemical synthesis, such as higher specificity and lower environmental impact. For instance, microbial biotransformation and enzymatic catalysis can be employed to convert L-arabinose to the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-deoxy-L-arabinose hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of 2-Amino-2-deoxy-L-arabinose, which can be further utilized in different applications .
Scientific Research Applications
2-Amino-2-deoxy-L-arabinose hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: The compound is studied for its role in cellular processes and as a potential biomarker.
Medicine: Its antitumor and immunomodulatory properties make it a candidate for cancer therapy and immunotherapy.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 2-Amino-2-deoxy-L-arabinose hydrochloride involves the inhibition of fucosyltransferase, an enzyme crucial for the formation of Lewis X antigen. By inhibiting this enzyme, the compound can interfere with cell signaling pathways and immune responses, making it effective in treating malignancies and immunological conditions .
Comparison with Similar Compounds
Properties
Molecular Formula |
C5H12ClNO4 |
|---|---|
Molecular Weight |
185.60 g/mol |
IUPAC Name |
2-amino-3,4,5-trihydroxypentanal;hydrochloride |
InChI |
InChI=1S/C5H11NO4.ClH/c6-3(1-7)5(10)4(9)2-8;/h1,3-5,8-10H,2,6H2;1H |
InChI Key |
DRUSHUBYTZTXOS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C=O)N)O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}oxetan-3-amine](/img/structure/B12070603.png)

![[(2R)-3-hexadecanoyloxy-2-(12-hexadecanoyloxyoctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070616.png)
![3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12070618.png)
![5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B12070622.png)


![Ethanol, 2-[3-(phenylmethoxy)propoxy]-](/img/structure/B12070642.png)

![2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12070663.png)


![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate](/img/structure/B12070680.png)

